LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-
Brand Name: Vulcanchem
CAS No.: 78708-43-7
VCID: VC1937280
InChI: InChI=1S/C69H85FN16O13/c1-38(2)29-51(60(91)78-50(15-8-26-74-69(72)73)68(99)86-28-10-16-57(86)66(97)77-36-59(71)90)79-63(94)54(32-42-34-75-48-13-6-4-11-46(42)48)81-61(92)52(31-41-20-24-45(89)25-21-41)80-65(96)56(37-87)84-64(95)55(33-43-35-76-49-14-7-5-12-47(43)49)82-62(93)53(30-40-18-22-44(70)23-19-40)83-67(98)58-17-9-27-85(58)39(3)88/h4-7,9,11-14,17-25,34-35,38,50-58,75-76,87,89H,8,10,15-16,26-33,36-37H2,1-3H3,(H2,71,90)(H,77,97)(H,78,91)(H,79,94)(H,80,96)(H,81,92)(H,82,93)(H,83,98)(H,84,95)(H4,72,73,74)/t50-,51-,52-,53+,54+,55+,56-,57-,58-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)F)NC(=O)C8C=CCN8C(=O)C
Molecular Formula: C69H85FN16O13
Molecular Weight: 1365.5 g/mol

LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-

CAS No.: 78708-43-7

Cat. No.: VC1937280

Molecular Formula: C69H85FN16O13

Molecular Weight: 1365.5 g/mol

* For research use only. Not for human or veterinary use.

LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- - 78708-43-7

Specification

CAS No. 78708-43-7
Molecular Formula C69H85FN16O13
Molecular Weight 1365.5 g/mol
IUPAC Name (2S)-1-acetyl-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-2,5-dihydropyrrole-2-carboxamide
Standard InChI InChI=1S/C69H85FN16O13/c1-38(2)29-51(60(91)78-50(15-8-26-74-69(72)73)68(99)86-28-10-16-57(86)66(97)77-36-59(71)90)79-63(94)54(32-42-34-75-48-13-6-4-11-46(42)48)81-61(92)52(31-41-20-24-45(89)25-21-41)80-65(96)56(37-87)84-64(95)55(33-43-35-76-49-14-7-5-12-47(43)49)82-62(93)53(30-40-18-22-44(70)23-19-40)83-67(98)58-17-9-27-85(58)39(3)88/h4-7,9,11-14,17-25,34-35,38,50-58,75-76,87,89H,8,10,15-16,26-33,36-37H2,1-3H3,(H2,71,90)(H,77,97)(H,78,91)(H,79,94)(H,80,96)(H,81,92)(H,82,93)(H,83,98)(H,84,95)(H4,72,73,74)/t50-,51-,52-,53+,54+,55+,56-,57-,58-/m0/s1
Standard InChI Key QGTIKBKZFGCSRS-FZANJEFGSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=C(C=C7)F)NC(=O)[C@@H]8C=CCN8C(=O)C
SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)F)NC(=O)C8C=CCN8C(=O)C
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)F)NC(=O)C8C=CCN8C(=O)C

Introduction

Chemical Structure and Properties

LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- is a synthetic peptide analog of naturally occurring Luteinizing Hormone-Releasing Hormone, also known as Gonadotropin-Releasing Hormone. This compound has been specifically engineered with structural modifications to enhance its biological activity and stability in therapeutic applications. The compound represents an important class of peptide-based pharmaceuticals designed to interact with specific hormone receptors in the body.

Molecular Characteristics

The compound LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- has a precisely defined molecular structure with the following properties:

  • CAS Registry Number: 78708-43-7

  • Molecular Formula: C69H85FN16O13

  • Molecular Weight: 1365.5 g/mol

These properties distinguish it from related compounds and provide the foundation for its specific biological activities. The molecular structure features key modifications including the incorporation of dehydroproline at position 1, fluorophenylalanine at position 2, and tryptophan residues at positions 3 and 6, all of which are designed to enhance its pharmacological properties compared to natural LHRH.

Structural Modifications

The name of the compound indicates its specific structural modifications:

  • "ac-Dehydro-pro(1)" refers to an acetylated dehydroproline residue at position 1

  • "4-F-phe(2)" indicates a 4-fluorophenylalanine at position 2

  • "trp(3,6)" denotes tryptophan residues at positions 3 and 6

These strategic modifications alter the compound's binding affinity, metabolic stability, and biological half-life compared to the natural hormone. When compared to related analogs like LHRH, ac-Dehydro-pro(1)-4-Cl-phe(2)-trp(3,6)- (which contains chlorine instead of fluorine at position 2), subtle differences in receptor binding and activity profiles can be observed .

Comparative Analysis with Related Analogs

The following table presents a comparative analysis of LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- with structurally similar LHRH analogs:

PropertyLHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-LHRH, ac-Dehydro-pro(1)-4-Cl-phe(2)-trp(3,6)-LHRH, ac-Dehydro-phe(1)-dehydro-4-Cl-phe(2)-dehydro-trp(3,6)-
CAS Number78708-43-780152-22-375851-13-7
Molecular Weight1365.5 g/mol1382.0 g/mol1434.0 g/mol
Position 1DehydroprolineDehydroprolineDehydrophenylalanine
Position 24-Fluorophenylalanine4-ChlorophenylalanineDehydro-4-Chlorophenylalanine
Position 3,6TryptophanTryptophanDehydrotryptophan

Biological Activity and Mechanism of Action

LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- interacts with the Gonadotropin-Releasing Hormone receptor system, exhibiting specific pharmacological properties that determine its therapeutic potential. Understanding its mechanism of action provides insights into how this compound influences hormonal regulation and related physiological processes.

Interaction with Gonadotropin-Releasing Hormone Receptors

LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- functions as a synthetic analog of the natural Luteinizing Hormone-Releasing Hormone. Its primary biological activity is determined by its interaction with Gonadotropin-Releasing Hormone receptors. The compound can act as either an agonist or antagonist of these receptors, depending on its specific structural configuration and the context of administration.

The modified structure of this compound with dehydroproline, fluorophenylalanine, and tryptophan residues gives it distinct binding characteristics to the receptor. These modifications are deliberately engineered to enhance binding affinity, receptor selectivity, and resistance to enzymatic degradation, which collectively contribute to its improved pharmacological profile compared to native LHRH.

Effects on Hormone Regulation

Conversely, when acting as an antagonist, it directly blocks Gonadotropin-Releasing Hormone receptors, resulting in immediate reduction of luteinizing hormone and follicle-stimulating hormone secretion. This dual pharmacological profile makes the compound versatile for different therapeutic applications requiring either initial stimulation followed by suppression or immediate inhibition of gonadotropin release .

Pharmacokinetics and Metabolic Stability

These pharmacokinetic improvements enable more efficient drug delivery, reduced dosing frequency, and potentially enhanced therapeutic efficacy compared to native LHRH or less optimized analogs. The fluorine substitution, in particular, offers distinct advantages over chlorine substitutions seen in related analogs, potentially including enhanced metabolic stability and altered receptor binding characteristics .

Study TypeLHRH AnalogKey FindingsPotential Application
In vitro cell inhibitionLHRH antagonist (Cetrorelix)Significant inhibition of TNBC cell lines at 1 μM concentrationTriple-negative breast cancer treatment
Xenograft modelsLHRH antagonist (Cetrorelix)Significant tumor growth inhibition with 3 mg injections on days 1 and 21Solid tumor management
Molecular analysisLHRH antagonist (Cetrorelix)Decreased mRNA for EGFR and HER3 receptorsCancer therapy targeting growth signaling
Cell cycle analysisLHRH antagonist (Cetrorelix)Decrease in S-phaseAnti-proliferative cancer therapy

While these studies specifically examined Cetrorelix, the results provide valuable insights into the potential mechanisms and applications of structurally related compounds like LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- .

Current Clinical Status and Future Directions

The translational pathway from preclinical research to clinical applications requires thorough investigation of safety, efficacy, and comparative advantages. Understanding the current status and future prospects of LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- provides context for its potential role in therapeutic regimens.

Ongoing Research and Knowledge Gaps

Several knowledge gaps remain in the comprehensive understanding of LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-. Current research likely focuses on:

  • Establishing comprehensive structure-activity relationships to optimize therapeutic potential

  • Determining exact receptor binding profiles and downstream signaling effects

  • Evaluating long-term safety and potential side effects

  • Comparing efficacy with established LHRH analogs already in clinical use

  • Exploring novel therapeutic applications beyond traditional hormone-dependent conditions

Research may also be investigating the compound's potential synergistic effects when combined with other therapeutic agents, particularly in oncology applications where multi-modal approaches are increasingly common.

Advantages Over Existing LHRH Analogs

Based on its structural characteristics, LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- may offer several potential advantages over existing LHRH analogs:

  • The fluorine substitution at position 2 may confer different metabolic properties compared to chlorine-substituted analogs, potentially affecting half-life and bioavailability

  • The specific combination of modifications might yield enhanced receptor selectivity, potentially reducing off-target effects

  • The dehydroproline modification at position 1 potentially provides protection against enzymatic degradation, possibly extending the compound's biological activity period

These potential advantages would need confirmation through direct comparative studies, which may be ongoing or planned as part of the compound's development pathway.

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